ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate typically involves the bromination of ethyl indole-2-carboxylate followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . The hydroxylation step can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or m-CPBA in solvents like dichloromethane or acetone.
Reduction: LAH in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
- Ethyl 4-bromo-1H-indole-2-carboxylate
Uniqueness
Ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both bromine and hydroxyl groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 4-bromo-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)8-6(12)4-3-5-7(8)13-9/h3-5,13-14H,2H2,1H3 |
InChI Key |
LILZLZSTMNXUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC=C2Br)O |
Origin of Product |
United States |
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